6-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
6-[(FURAN-2-YL)METHYL]-1-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex organic compound that features a furan ring, a methoxyphenyl group, and a diazinopyrimidinone core
Preparation Methods
The synthesis of 6-[(FURAN-2-YL)METHYL]-1-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the furan ring: This can be achieved through cyclization reactions involving furfural or other furan derivatives.
Attachment of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Construction of the diazinopyrimidinone core: This can be synthesized through condensation reactions involving appropriate amines and carbonyl compounds.
Introduction of the sulfanylidene group: This step may involve thiolation reactions using sulfur-containing reagents.
Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
6-[(FURAN-2-YL)METHYL]-1-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the methoxyphenyl group, leading to various substituted derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[(FURAN-2-YL)METHYL]-1-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-[(FURAN-2-YL)METHYL]-1-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 6-[(FURAN-2-YL)METHYL]-1-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE include other furan derivatives, methoxyphenyl compounds, and diazinopyrimidinone analogs. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The uniqueness of 6-[(FURAN-2-YL)METHYL]-1-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE lies in its specific combination of functional groups and the resulting properties.
Properties
Molecular Formula |
C18H18N4O3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
6-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H18N4O3S/c1-24-13-6-4-12(5-7-13)22-16-15(17(23)20-18(22)26)10-21(11-19-16)9-14-3-2-8-25-14/h2-8,19H,9-11H2,1H3,(H,20,23,26) |
InChI Key |
MXFHOBOJTUZFSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CN(CN3)CC4=CC=CO4)C(=O)NC2=S |
Origin of Product |
United States |
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